molecular formula C10H5BrN2 B13539392 8-Bromoisoquinoline-1-carbonitrile

8-Bromoisoquinoline-1-carbonitrile

Cat. No.: B13539392
M. Wt: 233.06 g/mol
InChI Key: ZNDGXHPYMBOWNF-UHFFFAOYSA-N
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Description

8-Bromoisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

8-bromoisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H

InChI Key

ZNDGXHPYMBOWNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2)C#N

Origin of Product

United States

The Significance of Polyfunctionalized Isoquinoline Scaffolds

The isoquinoline (B145761) motif, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a ubiquitous and privileged structure in the realm of natural products and pharmaceuticals. wikipedia.orgresearchgate.net These bicyclic heterocyclic compounds form the core of many alkaloids, such as papaverine (B1678415) and morphine, and are known to exhibit a vast spectrum of biological activities. wikipedia.orgyoutube.com The inherent properties of the isoquinoline scaffold have driven extensive research into its synthesis and functionalization. researchgate.netnih.govorganic-chemistry.org

Modern medicinal chemistry, in particular, relies heavily on the use of such "privileged scaffolds" as starting points for drug discovery programs. nih.gov The ability to introduce multiple functional groups onto the isoquinoline ring system allows chemists to systematically modulate a molecule's steric and electronic properties. This polyfunctionalization is crucial for optimizing interactions with biological targets, thereby enhancing potency and selectivity while fine-tuning pharmacokinetic profiles. nih.govamerigoscientific.com Isoquinoline derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities, making them a focal point of intense research. nih.govnih.gov The development of novel methods to create diversely substituted isoquinolines is thus a key objective in organic synthesis, enabling the exploration of new chemical space and the generation of novel bioactive agents. nih.govnih.gov

Research Rationale for Halogenated and Cyano Substituted Isoquinolines

Direct Synthesis Approaches to this compound

Direct approaches aim to introduce the bromine atom and the carbonitrile group in separate, sequential steps onto the isoquinoline core. These methods are often challenged by issues of regioselectivity.

The introduction of a bromine atom at the C-8 position of an isoquinoline ring is a significant synthetic hurdle. Standard electrophilic bromination of unsubstituted isoquinoline preferentially occurs at the C-5 position.

Electrophilic Bromination: Electrophilic bromination of isoquinoline using reagents like N-Bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid typically yields 5-bromoisoquinoline (B27571) as the major product. orgsyn.org The formation of the 8-bromo isomer is usually a minor pathway, and its separation from the more abundant 5-bromo isomer is difficult. orgsyn.orgresearchgate.net Careful control of reaction temperature is crucial; lower temperatures (e.g., -20°C to -15°C) are employed to maximize the yield of the 5-bromo derivative and suppress the formation of the 8-bromo byproduct. orgsyn.orggoogle.com Consequently, direct C-8 bromination of isoquinoline or isoquinoline-1-carbonitrile (B74398) via standard electrophilic methods is generally not a viable high-yield strategy.

Metal-Mediated C-H Activation: More advanced strategies involving transition-metal-catalyzed C-H activation offer a potential, albeit complex, route to achieve regioselectivity. While not directly reported for 8-bromination, related studies have shown that directing groups can guide metal catalysts to functionalize the C-8 position. For instance, quinoline (B57606) N-oxides have been used as directing groups in rhodium- and iridium-catalyzed systems to achieve regioselective iodination and amidation at the C-8 position. acs.org This principle suggests a possible, though currently undeveloped, pathway for directed C-8 bromination.

Reagent SystemSubstrateMajor ProductKey ConditionsReference
NBS / H₂SO₄Isoquinoline5-BromoisoquinolineLow temperature (-22°C) to suppress 8-bromo formation orgsyn.org
Br₂ / Solvent8-Substituted Quinolines5-Bromo or 5,7-Dibromo derivativesVaries (CH₂Cl₂, CH₃CN) acgpubs.orgresearchgate.net
Ir/Rh CatalystsQuinoline N-OxideC-8 Iodination/AmidationMetal-catalyzed C-H activation acs.org

Once an 8-bromoisoquinoline scaffold is obtained, the carbonitrile group must be introduced at the C-1 position.

Palladium-Catalyzed Cyanation: A powerful and versatile method for introducing a nitrile group is the palladium-catalyzed cyanation of an aryl halide. nih.gov This strategy would require a precursor such as 1-halo-8-bromoisoquinoline . The reaction couples the aryl halide with a cyanide source. Various cyanide reagents can be employed, including zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and electrophilic cyanating agents. nih.govmit.edursc.org These reactions typically proceed in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand. The choice of solvent and reaction conditions is critical to prevent catalyst poisoning by the cyanide ion. nih.govnih.gov

Dehydration of Amides: An alternative, more classical approach involves the dehydration of a primary amide. This would necessitate the synthesis of 8-bromoisoquinoline-1-carboxamide . This intermediate could then be treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA), to yield the desired this compound.

Reaction TypePrecursorReagentsOutcomeReference
Pd-Catalyzed CyanationAryl HalidePd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Aryl Nitrile nih.govmit.edu
DehydrationPrimary AmidePOCl₃, P₂O₅, or TFAANitrileGeneral Method

Convergent Synthetic Pathways from Precursor Isoquinoline Derivatives

Convergent strategies begin with isoquinoline rings that are already substituted at the C-1 or C-8 position, followed by the introduction of the second functional group. These pathways are often more efficient as they circumvent the regioselectivity problems of direct bromination.

Starting with an 8-substituted isoquinoline is a highly logical approach.

From 8-Aminoisoquinoline (B1282671): A well-established route to substituted aromatic compounds is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an aniline. A plausible synthesis for the target compound could begin with 8-aminoisoquinoline . Diazotization of the amino group followed by treatment with a bromide source like cuprous bromide (CuBr) would yield 8-bromoisoquinoline . This intermediate would then need to be functionalized at the C-1 position, for example, by halogenation followed by cyanation. A more direct, though less common, Sandmeyer variant could potentially install the nitrile group at C-1 of an 8-aminoisoquinoline derivative.

From 8-Bromoisoquinoline: This is perhaps the most direct convergent pathway. Commercially available 8-bromoisoquinoline serves as the starting material. The challenge then becomes the selective introduction of the carbonitrile at C-1. This is typically achieved by first activating the C-1 position. For example, high-temperature gas-phase bromination of isoquinoline is known to produce 1-bromo-isoquinoline. researchgate.net A similar transformation on 8-bromoisoquinoline, if successful, would yield 1,8-dibromoisoquinoline. The greater reactivity of the C-1 halogen would then allow for selective displacement with a cyanide source via a palladium-catalyzed cross-coupling reaction to furnish this compound.

This strategy involves performing a C-8 bromination on an isoquinoline that is already functionalized at the C-1 position.

From Isoquinoline-1-carbonitrile: If one starts with isoquinoline-1-carbonitrile , the subsequent step would be electrophilic bromination. However, as previously discussed, this reaction strongly favors substitution at the C-5 position. orgsyn.org The electron-withdrawing nature of the C-1 carbonitrile group deactivates the heterocyclic ring towards electrophilic attack, but it is unlikely to override the inherent preference for C-5 bromination to selectively produce the C-8 isomer in high yield. Therefore, this pathway is generally considered less synthetically viable.

The synthesis of this compound relies heavily on a toolkit of functional group interconversions (FGIs) to manipulate the substituents at the C-1 and C-8 positions.

At the C-8 Position:

Amino to Bromo: The transformation of an 8-amino group to an 8-bromo group is a classic FGI accomplished via the Sandmeyer reaction. researchgate.net

Bromo to Carboxy: A patent describes the palladium-catalyzed carbonylation of 8-bromoisoquinoline to yield 8-isoquinolinecarboxylic acid methyl ester, demonstrating that the bromo group can be converted into other functionalities. google.com

At the C-1 Position:

Activation and Cyanation: The C-1 position, being adjacent to the ring nitrogen, can be activated for nucleophilic substitution. Conversion to a 1-halo or 1-triflate derivative makes it an excellent electrophile for palladium-catalyzed cyanation. nih.govnih.gov

Nitrile Hydrolysis: The 1-carbonitrile group can be hydrolyzed under acidic or basic conditions to the corresponding 1-carboxamide (B11826670) or 1-carboxylic acid, offering pathways to other derivatives.

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis offers powerful tools for the construction of complex molecules like this compound. These methods often provide high yields and selectivity under mild conditions.

C-H Functionalization Approaches at the Isoquinoline Core

Direct C-H functionalization has emerged as a powerful strategy for modifying the isoquinoline core, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The 8-aminoquinoline (B160924) group has been effectively used as a directing group to facilitate C-H activation at various positions on the quinoline ring. nih.gov

Recent research has focused on the functionalization of the C-H bonds at the C8 position of the quinoline scaffold. nih.gov For instance, palladium-catalyzed nitration of 8-methylquinolines has been developed to introduce a nitro group at the methyl position via sp3 C-H bond activation. nih.gov Additionally, the 8-aminoquinoline directing group has been utilized in nickel-catalyzed C(sp3)-H arylation reactions. chemrxiv.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions have also been instrumental in the synthesis of substituted isoquinolines. For example, a copper-catalyzed radical carboamination of 8-aminoquinoline-oriented buteneamides with chloroform (B151607) has been reported. rsc.org Furthermore, copper-catalyzed 8-amido chelation-induced remote C-H amination of quinolines has been developed, showing perfect C5-regioselectivity. nih.gov

Sustainable and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of solvent-free conditions, microwave assistance, and photocatalysis.

Solvent-Free and Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has gained popularity as it can significantly reduce reaction times, enhance product yields, and minimize side reactions. researchgate.net This technique has been applied to various reactions, including the synthesis of quinoline derivatives. nih.govnih.govmdpi.com The use of microwave irradiation can often lead to higher yields in shorter time frames compared to conventional heating methods. nih.gov

Photocatalytic Methods

Visible light photocatalysis represents a green and powerful tool in organic synthesis, enabling the activation of organic molecules under mild conditions. nih.gov This approach has been used for the cyanomethylarylation of alkenes to produce various nitrogenous heterocyclic compounds. While not yet specifically reported for this compound, the principles of photocatalysis offer a promising avenue for future synthetic strategies.

Catalyst Recycling and Reuse

The primary method for the synthesis of this compound involves the palladium-catalyzed cyanation of 8-bromoisoquinoline. A significant challenge in this transformation is the potential for catalyst deactivation by cyanide ions, which can poison the active palladium species and hinder its reuse. nih.gov To address this, research has focused on the development of robust catalytic systems, particularly those based on heterogeneous catalysts, which facilitate easy separation and recycling. nih.gov

The use of immobilized palladium catalysts has emerged as a promising strategy. These catalysts typically involve anchoring palladium nanoparticles or complexes onto a solid support. This approach not only simplifies the recovery of the catalyst from the reaction mixture through simple filtration but also often enhances catalyst stability and longevity.

Several studies on the cyanation of various aryl halides, which serve as a model for the synthesis of this compound, have demonstrated successful catalyst recycling. For instance, a palladium catalyst immobilized on a TPA-TCIF network has been shown to be reusable for up to five cycles in the cyanation of haloarenes with minimal loss of activity. researchgate.net In another example, palladium nanoparticles supported on a cyclodextrin-polyurethane nanosponge (Pd-CD-PU-NS) were effectively recycled four times, maintaining consistent catalytic efficiency in the cyanation of aryl halides in aqueous media. researchgate.net

The choice of support material and the method of palladium immobilization are critical factors influencing the recyclability of the catalyst. Supports such as coral reef nanocomposites have also been utilized to create heterogeneous palladium catalysts that demonstrate good reusability. researchgate.net Furthermore, palladium nanoparticles supported on zinc oxide have been highlighted for their high catalytic recyclability in the cyanation of aryl bromides and chlorides. nih.gov

Catalyst SystemSupport/LigandCyanide SourceNumber of Reuse CyclesReported Efficiency MaintenanceReference
Pd/TPA-TCIFTPA-TCIF networkK₄[Fe(CN)₆]5No noticeable loss of activity researchgate.net
Pd-CD-PU-NSCyclodextrin-polyurethane nanospongeNot specified4Almost consistent catalytic efficiency researchgate.net
Pd/coral reef nanocompositeCoral reefK₄[Fe(CN)₆]Not specifiedGood reusability researchgate.net
Palladium nanoparticlesZinc oxideK₄[Fe(CN)₆]Not specifiedHigh catalytic recyclability nih.gov

Exploration of Reactivity and Derivatization Chemistry of 8 Bromoisoquinoline 1 Carbonitrile

Chemical Transformations Involving the Bromine Moiety

The carbon-bromine bond at the C-8 position is a key site for derivatization, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups can render the ring electrophilic enough to undergo substitution. wikipedia.org In 8-Bromoisoquinoline-1-carbonitrile (B6285136), the ring system is activated towards nucleophilic attack by the combined electron-withdrawing effects of the nitrile group and the ring nitrogen atom.

These activating features facilitate the displacement of the bromide at the C-8 position by various nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, particularly by delocalization of the negative charge onto the electron-withdrawing nitrile group. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. Common nucleophiles for this transformation include alkoxides, thiolates, and amines, typically requiring heat and a polar solvent to proceed.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction
Reaction TypeNucleophileBase/SolventConditionsProduct
AlkoxylationSodium Methoxide (NaOMe)Methanol (MeOH)Reflux8-Methoxyisoquinoline-1-carbonitrile
AminationAmmonia (NH₃)DMSOHigh Temperature, Pressure8-Aminoisoquinoline-1-carbonitrile

The bromine atom at the C-8 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The key initial step in the catalytic cycle for these transformations is the oxidative addition of the aryl bromide to a low-valent transition metal center, typically palladium(0). wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While specific studies on this compound are limited, research on the analogous 6-Bromoisoquinoline-1-carbonitrile demonstrates the utility of this method. In a kilo-scale synthesis, coupling with (S)-3-Amino-2-methylpropan-1-ol was achieved using a palladium catalyst system. acs.orgamazonaws.com The reaction was effectively catalyzed by Pd(dba)₂ with a BINAP ligand and cesium carbonate as the base in THF, affording the desired product in 80% yield. acs.org This highlights the applicability of the Buchwald-Hartwig amination for creating complex amine derivatives from bromoisoquinoline carbonitriles.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound. wikipedia.orglibretexts.org The C-8 position of quinoline (B57606) halides has been shown to be an effective coupling site. A one-pot process involving the borylation of a quinoline-8-yl halide followed by a Suzuki-Miyaura coupling with an aryl halide has been developed, achieving yields of up to 98%. acs.org This strategy is directly applicable to this compound for the synthesis of 8-aryl derivatives.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylated product. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method allows for the introduction of an alkyne functional group at the C-8 position, providing a gateway to a wide range of further chemical modifications.

Table 2: Transition Metal-Catalyzed Reactions of the Bromine Moiety
Reaction NameCoupling PartnerCatalyst SystemBase/SolventProduct Type
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃ / BINAPNaOt-Bu or Cs₂CO₃ / Toluene or THF8-Amino-substituted Isoquinoline (B145761)
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃ or K₃PO₄ / Dioxane/H₂O8-Aryl/Vinyl-substituted Isoquinoline
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamine (TEA) / THF or DMF8-Alkynyl-substituted Isoquinoline

The selective removal of the bromine atom can be achieved through reductive debromination. This transformation is useful when the isoquinoline-1-carbonitrile (B74398) core is desired without the C-8 substituent. A common method for this is catalytic hydrogenation. The reaction typically involves treating the substrate with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in the presence of a base, such as sodium acetate (B1210297) or triethylamine, to neutralize the HBr byproduct. This process selectively cleaves the C-Br bond, replacing it with a C-H bond to yield Isoquinoline-1-carbonitrile. Care must be taken with reaction conditions, as more forcing hydrogenation can also reduce the nitrile group or the heterocyclic ring system. nih.gov

Table 3: Representative Reductive Debromination Reaction
Reaction TypeReagentsCatalystSolventProduct
Catalytic HydrogenationH₂ (1 atm), Triethylamine10% Pd/CEthanol or MethanolIsoquinoline-1-carbonitrile

Chemical Transformations Involving the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be readily converted into other important functionalities, most notably carboxylic acids and primary amines.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous mineral acid, such as hydrochloric acid or sulfuric acid, results in the formation of the corresponding carboxylic acid. chemguide.co.uk The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk This method directly yields 8-Bromoisoquinoline-1-carboxylic acid.

Alkaline Hydrolysis: Alternatively, heating the nitrile under reflux with an aqueous base, such as sodium hydroxide, also leads to the carboxylic acid. chemguide.co.uk In this case, the initial product is the carboxylate salt (e.g., sodium 8-bromoisoquinoline-1-carboxylate). A subsequent acidification step with a strong acid is required to protonate the salt and liberate the free 8-Bromoisoquinoline-1-carboxylic acid. libretexts.org The resulting carboxylic acid can then be converted to its corresponding esters through standard esterification procedures, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Table 4: Hydrolysis of the Carbonitrile Group
Reaction TypeReagentsConditionsIntermediate/Final Product
Acidic HydrolysisH₂O, HCl (aq)Heat (Reflux)8-Bromoisoquinoline-1-carboxylic acid
Alkaline Hydrolysis1. NaOH (aq) 2. H₃O⁺1. Heat (Reflux) 2. AcidificationSodium 8-bromoisoquinoline-1-carboxylate, then 8-Bromoisoquinoline-1-carboxylic acid

The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a one-carbon extension from the isoquinoline ring to an amino group. This transformation opens pathways for further derivatization, such as amide or sulfonamide formation.

Catalytic Hydrogenation: The reduction can be accomplished by catalytic hydrogenation, often using hydrogen gas with a Raney Nickel or platinum catalyst at elevated temperature and pressure. nih.gov This method is effective but requires careful control to avoid concurrent reductive debromination of the C-8 bromine.

Hydride Reduction: A more common laboratory-scale method involves the use of strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as THF or diethyl ether. The reaction is typically followed by an aqueous workup to quench the excess reagent and liberate the primary amine, (8-bromoisoquinolin-1-yl)methanamine. LiAlH₄ is a powerful reducing agent and will not affect the aryl bromide functionality, making it a chemoselective choice for this specific transformation.

Table 5: Reduction of the Carbonitrile Group
MethodReagentsSolventConditionsProduct
Hydride Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂OAnhydrous THF or Diethyl Ether0 °C to Reflux(8-bromoisoquinolin-1-yl)methanamine
Catalytic HydrogenationH₂ (high pressure)Raney Nickel or PlatinumEthanol/Ammonia(8-bromoisoquinolin-1-yl)methanamine

Cycloaddition Reactions (e.g., [2+2], [3+2])

Cycloaddition reactions provide a powerful method for constructing cyclic structures. In the context of isoquinolines, dearomative cycloadditions can transform the flat aromatic system into a three-dimensional architecture. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the general reactivity of the isoquinoline scaffold suggests potential for such transformations. For instance, photochemical intermolecular dearomative [4+2] cycloadditions have been successfully performed on various quinolines and isoquinolines with alkenes, showcasing high regioselectivity and diastereoselectivity. nih.gov This suggests that the isoquinoline core of this compound could potentially act as a diene in Diels-Alder type reactions or participate in other cycloaddition modes under appropriate conditions. The electron-withdrawing nature of the nitrile group and the steric and electronic influence of the bromine atom at the 8-position would likely play a significant role in the regiochemical and stereochemical outcome of such reactions.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with electrophilic centers. masterorganicchemistry.comlibretexts.org The reaction of this compound with these reagents can proceed at several sites.

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by organometallic reagents. This reaction typically leads to the formation of a ketone after hydrolysis of the intermediate imine.

The bromine atom at the 8-position can undergo metal-halogen exchange with strong organolithium reagents like n-butyllithium or t-butyllithium, generating a new organolithium species. This intermediate can then be trapped with various electrophiles to introduce new substituents at the 8-position.

Furthermore, Grignard reagents are known to react with haloaromatics. orgsyn.org The reaction of this compound with a Grignard reagent could potentially lead to a coupling product, although this is often a side reaction. youtube.com It is important to note that Grignard reagents are also strong bases and can react with any acidic protons present in the molecule or solvent. masterorganicchemistry.comyoutube.com

The table below summarizes the expected reactivity of this compound with common organometallic reagents.

Organometallic ReagentPotential Reaction SiteExpected Product Type (after workup)
Grignard Reagent (RMgX)Nitrile CarbonKetone
Organolithium (RLi)Nitrile CarbonKetone
Organolithium (RLi)Bromine (via metal-halogen exchange)8-Substituted Isoquinoline-1-carbonitrile

Reactivity at the Isoquinoline Nitrogen Atom

N-Alkylation and Quaternization Reactions

The nitrogen atom in the isoquinoline ring is a nucleophilic site and can undergo alkylation reactions. This compound is described as a bifunctional alkylating agent, suggesting its own ability to alkylate other molecules, but the isoquinoline nitrogen itself can be alkylated. biosynth.comcymitquimica.com This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide) to form a quaternary isoquinolinium salt. The formation of this salt activates the isoquinoline ring system, making it more susceptible to nucleophilic attack. nih.gov

N-Oxidation and Subsequent Rearrangements

The isoquinoline nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then undergo rearrangements or be used to direct further functionalization of the quinoline ring. For example, in quinolines, the N-oxide has been utilized as a traceless directing group for C-8 alkylation. researchgate.net

Regioselective C-H Functionalization of the Isoquinoline Ring System

Direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis due to its atom economy. nih.gov

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, both the cyano group and the isoquinoline nitrogen could potentially act as directing groups. However, the cyano group is generally considered a moderate directing group. organic-chemistry.org The isoquinoline nitrogen's ability to direct metalation would depend on the specific reaction conditions and the organolithium reagent used. The resulting aryllithium intermediate can then be reacted with a wide range of electrophiles to introduce a variety of functional groups specifically at the position ortho to the directing group. organic-chemistry.orgwikipedia.org

The table below outlines the key aspects of DoM strategies.

ComponentRoleExamples
Directing Metalation Group (DMG)Coordinates to the organolithium base, directing deprotonation.-CONR₂, -OMe, -CN
Organolithium ReagentActs as a strong base to deprotonate the aromatic ring.n-BuLi, s-BuLi, t-BuLi
ElectrophileReacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond.Aldehydes, ketones, CO₂, alkyl halides

Palladium-Catalyzed C-H Activation and Arylation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized starting materials. Palladium catalysis has been at the forefront of these developments, enabling the formation of new carbon-carbon bonds through the selective activation of otherwise inert C-H bonds.

In the context of isoquinoline derivatives, palladium-catalyzed C-H activation and arylation represent a key method for structural diversification. While direct experimental studies on this compound are not extensively documented in the reviewed literature, the reactivity of the broader class of quinolines and isoquinolines provides a strong basis for predicting its behavior. The nitrogen atom within the isoquinoline ring system can act as an endogenous directing group, facilitating the regioselective functionalization at specific positions, most commonly at the C2 or C8 positions. nih.gov

For a substituted isoquinoline like this compound, the electronic and steric environment created by the bromo and cyano groups will significantly influence the regioselectivity of any potential C-H arylation. The primary sites for palladium-catalyzed C-H activation on the this compound backbone, aside from the positions already substituted, would be the C-H bonds of the benzo portion of the fused ring system.

General methodologies for the palladium-catalyzed direct arylation of (hetero)arenes often employ a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant and various additives. mdpi.comrsc.org A plausible reaction pathway would involve the coordination of the palladium catalyst to the isoquinoline nitrogen. This is followed by a C-H activation step, which can proceed through various mechanisms like concerted metalation-deprotonation, to form a palladacycle intermediate. nih.gov This intermediate would then react with an arylating agent, typically an aryl halide or an equivalent, in a process that culminates in the formation of the C-C bond and regeneration of the active palladium catalyst.

The presence of the bromine atom at the C-8 position and the carbonitrile group at the C-1 position introduces competing factors. The bromine atom itself is a site for traditional cross-coupling reactions (e.g., Suzuki, Heck). However, under conditions optimized for C-H activation, it is possible to achieve selective functionalization at a C-H bond. The electron-withdrawing nature of the cyano group at C-1 and the inductive effect of the bromine at C-8 would render the C-H bonds on the benzene (B151609) ring more acidic and potentially more susceptible to activation.

A representative, albeit generalized, set of conditions for such a transformation, based on related systems, is presented below.

Parameter Condition
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Phosphine or N-heterocyclic carbene ligands (optional)
Arylating Agent Aryl iodides, bromides, or diazonium salts
Base K₂CO₃, Cs₂CO₃, or an organic base
Solvent Toluene, DMF, or other high-boiling polar aprotic solvents
Temperature Elevated temperatures (typically >100 °C)

It is important to note that achieving high regioselectivity in the C-H arylation of polysubstituted heteroaromatics can be challenging. The reaction outcome is often a delicate balance of electronic effects, steric hindrance, and the specific directing ability of the functional groups present. In the case of this compound, careful optimization of reaction parameters would be crucial to selectively target a specific C-H bond, for instance, at the C-7 position, while minimizing competing reactions at other sites or with the C-Br bond.

Advanced Spectroscopic and Structural Elucidation of 8 Bromoisoquinoline 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H, ¹³C, and ¹⁵N NMR Data Interpretation and Correlational Spectroscopy

Detailed ¹H, ¹³C, and ¹⁵N NMR data for 8-Bromoisoquinoline-1-carbonitrile (B6285136) are not present in published literature or spectral databases. For related compounds, such as other brominated isoquinolines, the chemical shifts of the protons and carbons are influenced by the positions of the bromine atom and other substituents on the isoquinoline (B145761) ring. The electronegativity and anisotropic effects of the bromine and nitrile groups would be expected to cause significant shifts in the signals of nearby protons and carbons in the this compound structure. However, without experimental data, a precise analysis is not possible.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms. nih.govthermofisher.com A COSY spectrum would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. chemicalbook.com An HMBC spectrum would show longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the placement of substituents like the nitrile group. chemicalbook.com The generation of this detailed connectivity map is contingent on obtaining the actual spectra, which are currently unavailable.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups and skeletal vibrations of a molecule.

Characterization of Carbonitrile and C-Br Stretching Frequencies

The infrared (IR) spectrum of this compound is expected to show a characteristic sharp absorption band for the carbonitrile (C≡N) triple bond stretch, typically found in the range of 2200-2260 cm⁻¹. pressbooks.pub The stretching vibration of the carbon-bromine (C-Br) bond would appear at lower frequencies, generally in the 500-600 cm⁻¹ region. While a conforming IR spectrum is noted for the parent compound, 8-Bromoisoquinoline (B29762), the specific spectrum for the carbonitrile derivative has not been located. thermofisher.com

Analysis of Ring Vibrations

The isoquinoline ring system gives rise to a series of characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz The specific frequencies and intensities of these bands would be influenced by the substitution pattern, but a detailed analysis requires the experimental spectrum.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Hirshfeld Surface Analysis

A comprehensive Hirshfeld surface analysis for the specific chemical compound this compound cannot be provided at this time. Extensive searches of chemical and crystallographic databases have revealed no publicly available crystal structure data, specifically a Crystallographic Information File (CIF), for this compound.

The generation of a Hirshfeld surface and the subsequent analysis of intermolecular interactions are critically dependent on the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction studies. Without this fundamental crystallographic data, it is not possible to compute the Hirshfeld surface, map properties such as dnorm, di, and de, or generate the associated 2D fingerprint plots that quantify the contributions of different intermolecular contacts.

While studies on related brominated isoquinoline and quinoline (B57606) derivatives exist and demonstrate the utility of Hirshfeld surface analysis in understanding their crystal packing and intermolecular forces, this information cannot be extrapolated to this compound with the required scientific accuracy. Each compound possesses a unique crystal structure influenced by the specific nature and position of its substituent groups, which in turn dictates the landscape of its intermolecular interactions.

Therefore, until the crystal structure of this compound is determined and the corresponding CIF file is made available, a detailed and accurate Hirshfeld surface analysis as requested cannot be performed.

Computational Chemistry and Theoretical Investigations of 8 Bromoisoquinoline 1 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reaction mechanisms. For 8-bromoisoquinoline-1-carbonitrile (B6285136), DFT calculations would provide significant insights into its geometry, electronic landscape, and bonding characteristics.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, which has a rigid bicyclic core, the conformational landscape is expected to be relatively simple. The primary degrees of freedom would be the rotation of the carbonitrile group, although its interaction with the adjacent nitrogen atom in the isoquinoline (B145761) ring likely favors a planar conformation to maximize electronic conjugation.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable geometry. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the isoquinoline ring system will be largely planar, with the bromine and carbonitrile substituents lying in the same plane.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C1-CN Bond Length ~1.43 Å
C-Br Bond Length ~1.90 Å
C≡N Bond Length ~1.16 Å
C-C Bond Lengths (ring) 1.37 - 1.42 Å

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO is anticipated to be distributed over the entire molecule, with significant contributions from the electron-withdrawing carbonitrile group. The presence of the bromine atom, an electronegative substituent, would also influence the charge distribution and orbital energies. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -2.1 eV

The charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would highlight the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atom of the isoquinoline ring and the nitrogen of the carbonitrile group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ring would exhibit positive potential.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms into the antibonding orbitals of the ring system.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing chemical bonding. It is based on the topology of the electron density. QTAIM analysis of this compound would characterize the nature of the chemical bonds (e.g., covalent, ionic, or mixed) by examining properties at the bond critical points. This would provide a quantitative measure of bond strength and polarity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts would be compared to a standard reference (e.g., tetramethylsilane) to aid in the interpretation of experimental NMR spectra.

IR Frequencies: The vibrational frequencies in the Infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations would predict the positions of characteristic absorption bands, such as the C≡N stretch of the nitrile group and the various C-H and C-C stretching and bending modes of the isoquinoline ring.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* in nature for such aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopy Predicted Parameter Value
¹³C NMR Chemical Shift (C≡N) ~118 ppm
¹³C NMR Chemical Shift (C-Br) ~125 ppm
IR Vibrational Frequency (C≡N stretch) ~2240 cm⁻¹

Reaction Mechanism Elucidation and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis for Key Transformations

For reactions involving this compound, such as nucleophilic substitution at the bromine position or reactions involving the carbonitrile group, computational methods can be used to map out the reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

Reaction Coordinate Diagrams

A reaction coordinate diagram is a fundamental tool in computational chemistry that plots the energy of a system as it progresses from reactants to products. lumenlearning.comlibretexts.org The horizontal axis, or reaction coordinate, represents the geometric changes—such as bond breaking and formation—that occur during a chemical transformation. youtube.com The vertical axis represents the potential energy or, more accurately, the Gibbs Free Energy of the molecular system. lumenlearning.comlibretexts.org

These diagrams provide critical insights into both the thermodynamics and kinetics of a reaction. lumenlearning.comlibretexts.orgyoutube.com Key features of a reaction coordinate diagram include:

Reactants and Products: The starting and ending points of the reaction, respectively. The energy difference between them (ΔG°) determines if a reaction is exergonic (energy-releasing) or endergonic (energy-absorbing). lumenlearning.comlibretexts.org

Transition States (TS): The highest energy points on the reaction pathway between reactants and products or intermediates. A transition state is an unstable, transient species that cannot be isolated. youtube.comsaskoer.ca

Intermediates: Local energy minima along the reaction coordinate. These are more stable than transition states and can sometimes be isolated. youtube.comsaskoer.ca

Activation Energy (Ea or ΔG‡): The energy difference between the reactants and the highest energy transition state. saskoer.ca This barrier determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. libretexts.org

For this compound, a theoretical reaction coordinate diagram could be constructed to study various transformations, such as nucleophilic aromatic substitution of the bromine atom. Computational methods, like Density Functional Theory (DFT), would be used to calculate the energy of the system at various points along the reaction path, identifying the structures and energies of reactants, transition states, any intermediates, and products. This would reveal the energetic feasibility and likely mechanism of the substitution reaction.

Global Reactivity Descriptors and Chemical Hardness/Softness

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (E_LUMO - E_HOMO).

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. Reactive molecules are often characterized as being "soft." researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A high electrophilicity index suggests a strong electrophilic character. researchgate.netresearchgate.net

Theoretical calculations for this compound would involve optimizing its molecular geometry and then determining the energies of its frontier molecular orbitals (HOMO and LUMO). From these values, the global reactivity descriptors would be calculated to provide a quantitative measure of its stability and reactivity. For instance, the presence of the electron-withdrawing cyano group and the electronegative bromine atom would be expected to influence these parameters significantly, likely resulting in a notable electrophilicity index.

Below is a representative table illustrating how such calculated data would be presented.

ParameterSymbolFormulaCalculated Value (Illustrative)
HOMO EnergyE_HOMO--7.2 eV
LUMO EnergyE_LUMO--2.5 eV
HOMO-LUMO GapΔEE_LUMO - E_HOMO4.7 eV
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.85 eV
Chemical HardnessηE_LUMO - E_HOMO4.7 eV
Chemical SoftnessS1 / η0.21 eV⁻¹
Electrophilicity Indexωμ² / (2η)2.50 eV

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, such as those from lasers, where the polarization response is no longer linear with respect to the electric field of the light. nih.gov Organic molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit large NLO responses, making them candidates for applications in optical communications, data storage, and optical computing. nih.govjhuapl.edu

The theoretical assessment of NLO properties involves calculating the hyperpolarizabilities of a molecule, which are tensors describing the non-linear response. The most commonly calculated parameter for second-order NLO materials is the first hyperpolarizability (β). A large β value is a primary indicator of a significant NLO response. nih.gov

Computational chemistry allows for the prediction of these properties by applying an external electric field in the calculations and determining the change in the molecule's dipole moment. The structure of this compound, featuring a π-conjugated isoquinoline ring system functionalized with an electron-withdrawing cyano (-CN) group and a bromine (-Br) atom, suggests potential for NLO activity. The inherent asymmetry and the push-pull nature of the substituents on the aromatic system could lead to a significant dipole moment and first hyperpolarizability.

A theoretical study would calculate the static dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using quantum chemical methods. The results would provide a foundational assessment of its suitability as an NLO material.

An example of how these theoretical NLO properties would be tabulated is shown below.

PropertyComponentCalculated Value (Illustrative)
Dipole Moment (μ) [Debye]μ_x2.10
μ_y-1.55
μ_z0.00
μ_total 2.61
Polarizability (α) [a.u.]α_total150.3
First Hyperpolarizability (β) [a.u.]β_parallel250.7
β_total 315.2

Advanced Applications in Materials Science and Supramolecular Chemistry

Ligand Design and Coordination Chemistry in Organometallic Catalysis

The nitrogen atom of the isoquinoline (B145761) ring and the nitrile group in 8-bromoisoquinoline-1-carbonitrile (B6285136) provide excellent coordination sites for metal ions, making it a versatile ligand in organometallic catalysis. The presence of the bromine atom further enhances its utility, offering a reactive site for further functionalization or influencing the electronic properties of the resulting metal complexes.

Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with this compound as a ligand typically involves the reaction of the compound with a suitable metal precursor, such as a metal halide or acetate (B1210297). The nitrogen atom of the isoquinoline ring can coordinate to the metal center, and in some cases, the nitrile group can also participate in coordination, leading to the formation of stable chelate structures.

Palladium and copper complexes are of particular interest due to their extensive applications in cross-coupling reactions. For instance, palladium(II) complexes can be synthesized by reacting this compound with a palladium(II) salt like palladium(II) chloride or palladium(II) acetate. These complexes are often stabilized by additional ligands, such as phosphines, to create a coordinatively saturated and stable precatalyst. nih.govresearchgate.net Similarly, copper(I) or copper(II) complexes can be prepared using precursors like copper(I) bromide or copper(II) acetate, where the isoquinoline derivative acts as a key ligand to facilitate catalytic transformations. researchgate.netnih.gov The synthesis of these complexes is crucial for their subsequent evaluation in catalytic applications.

The general synthetic approach involves dissolving this compound and the metal salt in a suitable solvent, followed by heating to promote complex formation. The resulting metal complex can then be isolated and characterized using various spectroscopic and analytical techniques, including X-ray crystallography, to determine its precise structure. nih.gov

Evaluation of Catalytic Performance in Organic Transformations (e.g., C-C and C-N Cross-Couplings)

Complexes derived from isoquinoline ligands are known to be effective catalysts for a variety of organic transformations, most notably carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

C-C Cross-Coupling Reactions: Palladium complexes featuring ligands similar to this compound have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.netcore.ac.ukmdpi.com These reactions involve the coupling of an organic halide with an organoboron compound. The isoquinoline-based ligand plays a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com The electron-withdrawing nature of the nitrile group and the steric influence of the bromo group in this compound can modulate the reactivity and selectivity of the palladium catalyst.

Table 1: Representative Catalytic Performance in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acid0.1Toluene/H₂OK₂CO₃100>95
24-ChloroacetophenonePhenylboronic acid0.5Dioxane/H₂OK₃PO₄11092
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.1DMF/H₂ONa₂CO₃8098
42-Bromopyridine3-Thienylboronic acid0.2AcetonitrileCs₂CO₃8090

This table presents hypothetical data based on the performance of similar palladium-isoquinoline catalytic systems.

C-N Cross-Coupling Reactions: Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are vital for the synthesis of arylamines and N-heterocycles. researchgate.netresearchgate.net Copper complexes bearing nitrogen-containing ligands, including derivatives of 8-aminoquinoline (B160924), have shown excellent performance in these transformations. researchgate.net A copper complex of this compound would be a promising candidate for such reactions. The bidentate coordination of the isoquinoline nitrogen and the nitrile nitrogen could form a stable chelate with the copper center, promoting the coupling of amines with aryl halides.

Integration into Functional Materials for Optoelectronics

The photophysical properties of isoquinoline derivatives make them attractive components for organic electronic devices. The rigid, planar structure and the presence of heteroatoms and functional groups in this compound can be leveraged to create materials with desirable electronic and optical characteristics.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major application for functional organic molecules. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer, charge-transport layers, and host materials. Isoquinoline derivatives have been investigated for their potential in OLEDs, particularly as hosts for phosphorescent emitters or as emissive materials themselves. nih.gov

The introduction of a bromine atom and a nitrile group in this compound can significantly influence its electronic properties. The heavy bromine atom can enhance spin-orbit coupling, which is beneficial for promoting intersystem crossing and achieving efficient phosphorescence. This makes the molecule a potential candidate for use in phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies than fluorescent OLEDs. The electron-withdrawing nitrile group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially improving electron injection and transport properties.

By incorporating this compound into a host-guest system, it is possible to construct materials with long-lived room-temperature phosphorescence (RTP), a highly desirable property for advanced displays and lighting. nih.gov

Charge Transfer Characteristics in Solid-State Materials

The efficiency of organic electronic devices is critically dependent on the charge transport characteristics of the materials used. The ability of a material to transport electrons (n-type) or holes (p-type) is determined by its molecular structure and packing in the solid state. The presence of both electron-donating (the isoquinoline core) and electron-withdrawing (nitrile group) moieties in this compound suggests the potential for intramolecular charge transfer (ICT) characteristics.

In the solid state, the intermolecular interactions between molecules of this compound will dictate the charge transport pathways. The π-π stacking of the isoquinoline rings can facilitate charge hopping, while the bromo and cyano substituents can influence the packing arrangement and the electronic coupling between adjacent molecules. The formation of charge-transfer complexes with other electron-donating or electron-accepting molecules is another possibility that could lead to materials with ambipolar charge transport properties. researchgate.net The study of the crystal structure and thin-film morphology of materials based on this compound is crucial for understanding and optimizing their charge transfer characteristics.

Supramolecular Assembly and Host-Guest Chemistry

The non-covalent interactions involving the bromine atom and the nitrile group of this compound make it an excellent building block for the construction of well-defined supramolecular architectures.

The bromine atom can participate in halogen bonding, a highly directional and specific non-covalent interaction where the bromine acts as a halogen bond donor, interacting with Lewis basic sites such as nitrogen or oxygen atoms on adjacent molecules. nih.gov This interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks with predictable structures.

The nitrile group is also a versatile functional group in supramolecular chemistry. It can act as a hydrogen bond acceptor and can also participate in nitrile-nitrile interactions and N(nitrile)···π interactions. researchgate.netnih.gov The combination of halogen bonding and hydrogen bonding or other non-covalent interactions provides a powerful strategy for the rational design of complex supramolecular assemblies.

Furthermore, the isoquinoline scaffold can participate in host-guest chemistry, where it can be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a cucurbituril. nih.govrsc.org The specific interactions between the host and the guest, including hydrophobic interactions and hydrogen bonding, can lead to the formation of stable inclusion complexes with unique properties. The bromo and cyano groups can act as recognition sites, enhancing the binding affinity and selectivity of the host-guest system. Such systems have potential applications in sensing, drug delivery, and the development of responsive materials.

Design of Self-Assembled Systems via Non-Covalent Interactions

The self-assembly of molecules into ordered superstructures is a cornerstone of modern materials science, driven by a variety of non-covalent interactions. In the case of this compound, the interplay between halogen bonding, dipole-dipole interactions of the cyano group, and π-π stacking of the isoquinoline core is expected to direct its assembly into well-defined architectures.

Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (in this case, bromine) and a Lewis base, is a powerful tool in crystal engineering. The bromine atom at the 8-position of the isoquinoline ring can act as a halogen bond donor, interacting with the nitrogen atom of the isoquinoline or the cyano group of an adjacent molecule. This directional nature of halogen bonding can lead to the formation of one-dimensional chains or two-dimensional sheets.

The highly polar cyano group introduces strong dipole-dipole interactions, which significantly influence the packing of molecules in the solid state. Studies on other cyano-functionalized aromatic compounds have demonstrated that these interactions can lead to head-to-tail arrangements of the dipoles, further stabilizing the self-assembled structures. For instance, the self-assembly of cyano-functionalized helicenes has been shown to result in the formation of two-dimensional conglomerates through a combination of CN···H–C hydrogen bonding and CN···CN dipolar interactions. nih.gov

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating GroupsExpected Role in Self-Assembly
Halogen BondingC8-Br ··· N (isoquinoline) or C8-Br ··· N (cyano)Directional control, formation of chains or sheets
Dipole-Dipole-C≡N ··· -C≡NStabilization through antiparallel alignment
π-π StackingIsoquinoline ring ··· Isoquinoline ringOverall stabilization of the crystal packing
Hydrogen BondingC-H ··· N or C-H ··· BrFine-tuning of the molecular arrangement

Formation of Inclusion Complexes with Macrocyclic Hosts

The ability of a molecule to be encapsulated within a larger host molecule, forming an inclusion complex, is a key concept in supramolecular chemistry with applications in drug delivery, sensing, and catalysis. The size, shape, and electronic properties of this compound make it a suitable guest for various macrocyclic hosts, such as cyclodextrins and calixarenes.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for a variety of guest molecules. oatext.com The hydrophobic isoquinoline ring of this compound can be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions. The formation of such inclusion complexes can enhance the solubility and stability of the guest molecule. Research on quinoline (B57606) derivatives has demonstrated the formation of stable inclusion complexes with β-cyclodextrin. brandeis.edu For example, a patent describes the formation of a cyclodextrin inclusion complex with a quinoline derivative to improve its bioavailability. wipo.int A quinoline-appended cyclodextrin derivative has also been developed as a selective receptor for nucleotides. nih.gov

The stoichiometry and stability of these inclusion complexes can be investigated using various analytical techniques. The association constant (Ka), which quantifies the strength of the host-guest interaction, can be determined through methods like spectrofluorimetry. For instance, the inclusion complex between β-cyclodextrin and di(8-hydroxyquinoline)magnesium was found to have a 2:1 stoichiometry with a mean association constant of 3577 (L/mol)². brandeis.edu

Table 2: Potential Macrocyclic Hosts for this compound and Their Interactions

Macrocyclic HostDriving InteractionsPotential Applications
β-CyclodextrinHydrophobic interactions, van der Waals forcesEnhanced solubility, controlled release
Calix[n]arenesπ-π stacking, hydrophobic interactionsMolecular recognition, sensing
Pillar[n]arenesC-H···π interactions, hydrophobic interactionsConstruction of functional materials

The field of macrocyclic host-guest chemistry is extensive, with a wide variety of hosts available, each with unique cavity sizes and properties. rsc.orgfrontiersin.orgfrontiersin.org The functional groups on this compound, namely the bromine and cyano groups, could also engage in specific interactions with functionalized macrocyclic hosts, leading to highly selective recognition and binding. This opens up possibilities for the development of sophisticated supramolecular systems for a range of applications.

Future Research Directions and Emerging Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 8-Bromoisoquinoline-1-carbonitrile (B6285136) has not been explicitly detailed in the literature, presenting an opportunity for the development of innovative and efficient synthetic methodologies. Current approaches to substituted isoquinolines suggest several plausible routes that could be optimized for this specific target. The primary challenge lies in achieving the desired 1,8-disubstitution pattern efficiently and with high regioselectivity.

Two promising conceptual pathways could be explored:

Pathway A: Cyanation followed by Bromination This route would begin with the introduction of the carbonitrile group at the C-1 position of the isoquinoline (B145761) core, followed by a regioselective bromination.

Step 1: Synthesis of Isoquinoline-1-carbonitrile (B74398): The Reissert reaction is a classic and effective method for this transformation. Isoquinoline can be treated with an acid chloride (e.g., benzoyl chloride) and potassium cyanide to form an intermediate Reissert compound, which upon further reaction yields isoquinoline-1-carbonitrile. wikipedia.org

Step 2: Regioselective Bromination: Electrophilic substitution on the isoquinoline ring typically occurs at the 5- and 8-positions. youtube.com The presence of the electron-withdrawing nitrile group at C-1 would further deactivate the pyridine (B92270) ring, favoring substitution on the benzene (B151609) ring. Developing reaction conditions (e.g., choice of brominating agent and acid catalyst) to selectively favor bromination at the 8-position over the 5-position would be the critical challenge to overcome.

Pathway B: Bromination followed by Cyanation This alternative strategy involves first establishing the C-8 bromine substituent, followed by the introduction of the nitrile at C-1.

Step 1: Synthesis of 8-Bromoisoquinoline (B29762): While direct bromination of isoquinoline tends to yield a mixture of isomers, often favoring the 5-bromo derivative, specific synthetic routes can target the 8-position. orgsyn.org A reliable method is the Pomeranz-Fritsch ring synthesis, starting from 2-bromobenzaldehyde (B122850) and an aminoacetal, which can produce 8-bromoisoquinoline. semanticscholar.org Another multi-step approach involves the nitration of isoquinoline, reduction of the resulting nitroisoquinoline, followed by a Sandmeyer reaction. semanticscholar.org

Step 2: Introduction of the 1-Cyano Group: Nucleophilic substitution on the isoquinoline ring occurs preferentially at the 1-position. youtube.com To facilitate this, 8-bromoisoquinoline could first be converted to 1-chloro-8-bromoisoquinoline. Subsequent palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II), could then install the nitrile group. organic-chemistry.org This approach avoids the use of highly toxic cyanide salts directly and has proven effective for a wide range of aryl chlorides. organic-chemistry.org

A comparative overview of these proposed synthetic strategies is presented below.

FeaturePathway A: Cyanation FirstPathway B: Bromination First
Starting Material Isoquinoline2-Bromobenzaldehyde
Key Intermediate Isoquinoline-1-carbonitrile8-Bromoisoquinoline
Critical Step Regioselective bromination at C-8Cyanation of the C-1 position
Potential Advantage Fewer overall steps may be possible.More predictable regiochemical control.
Potential Challenge Achieving high selectivity for 8-bromo over 5-bromo isomer.May require more steps (e.g., activation of C-1).

Exploration of Underutilized Reactivity Pathways

The true potential of this compound lies in the orthogonal reactivity of its two functional groups. Future research should focus on leveraging this duality to construct complex molecular architectures.

Reactivity at the C-8 Bromo Position: The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of 8-bromoisoquinoline is often pursued specifically to enable such coupling procedures at the 8-position. semanticscholar.org Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to introduce new carbon frameworks.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynyl-isoquinolines, which are valuable precursors for more complex heterocycles.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, amides, or carbamates.

Heck Coupling: Reaction with alkenes to form substituted vinylisoquinolines.

Reactivity at the C-1 Carbonitrile Position: The nitrile group is a valuable functional group that can be converted into several other moieties. acs.org Its transformations offer a secondary avenue for diversification:

Hydrolysis: Conversion to a carboxylic acid (isoquinoline-1-carboxylic acid) or a primary amide (isoquinoline-1-carboxamide).

Reduction: Reduction to a primary amine (1-aminomethyl-isoquinoline) using reducing agents like lithium aluminum hydride.

Cycloaddition: Reaction with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

The exploration of sequential or one-pot reactions that functionalize both positions would be a particularly fruitful area of research, enabling the rapid assembly of highly decorated isoquinoline libraries for screening in drug discovery and materials science.

Advanced Computational Modeling for Predictive Design and Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties of novel molecules before their synthesis, saving significant time and resources. For this compound, DFT calculations can offer profound insights into its structure, stability, and reactivity.

Studies on isoquinoline and its substituted analogs have successfully used DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set, to analyze electronic properties. tandfonline.comfigshare.com Applying these methods to this compound would allow for the prediction of key molecular attributes.

Structural Properties: Calculation of bond lengths, bond angles, and dihedral angles to reveal any steric strain or unusual geometric features.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and electronic excitation properties. tandfonline.com

Reactivity Indices: Generation of an electrostatic potential (ESP) map to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. This can guide the development of the synthetic routes described in section 7.1.

Spectroscopic Prediction: Simulation of IR, Raman, and NMR spectra to aid in the characterization and identification of the molecule once it is synthesized.

The table below outlines key properties that can be predicted for this compound using DFT and their implications.

Predicted PropertyComputational MethodImplication for Research
HOMO/LUMO Energy Gap DFT (e.g., B3LYP/6-311++G)Predicts electronic stability and potential use in optoelectronics. A smaller gap suggests higher reactivity and potential as a semiconductor. tandfonline.com
Electrostatic Potential (ESP) Map DFTVisualizes charge distribution, identifying nucleophilic (negative ESP) and electrophilic (positive ESP) sites to guide reaction planning.
Dipole Moment DFTIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions in functional materials.
Bond Dissociation Energies DFTPredicts the relative ease of breaking specific bonds, such as the C-Br bond, informing the conditions needed for cross-coupling reactions.

Integration into Next-Generation Functional Materials

The unique bifunctional nature of this compound makes it an ideal building block (synthon) for the rational design of advanced functional materials. Isoquinoline scaffolds are already recognized for their utility in fluorosensors and as chiral ligands. nih.gov The addition of orthogonal reactive sites in the 1- and 8-positions greatly expands this potential.

Potential Applications in Materials Science:

Conjugated Polymers for Organic Electronics: The molecule can be used as a monomer in polymerization reactions. For example, the bromine at C-8 can participate in Suzuki or Stille polymerization with a suitable di-boronic ester or di-stannane comonomer. The resulting polymer would feature a polyaromatic backbone with pendant isoquinoline-1-carbonitrile units. The electron-withdrawing nature of the nitrile and the nitrogen heteroatom would tune the polymer's electronic properties (e.g., LUMO level), making it a candidate for use in organic field-effect transistors (OFETs) or as an electron-transporting material in organic light-emitting diodes (OLEDs).

Ligands for Metal-Organic Frameworks (MOFs) and Catalysts: The isoquinoline nitrogen and the nitrile group can act as a bidentate or bridging ligand to coordinate with metal ions. The bromine atom provides a site for post-synthetic modification, allowing for the grafting of additional functional groups onto the MOF structure after its initial formation. This could lead to new materials for gas storage, separation, or heterogeneous catalysis.

Functional Dyes and Sensors: The extended π-system of the isoquinoline core suggests potential for creating novel dyes. By using the C-8 bromine for cross-coupling reactions to attach various electron-donating or -withdrawing groups, the absorption and emission properties of the molecule could be finely tuned. The nitrogen and nitrile groups could also serve as binding sites for specific analytes, leading to the development of new fluorescent chemosensors.

The table below summarizes the potential roles of the molecule's functional groups in creating new materials.

Material ClassSynthetic StrategyRole of C8-Br GroupRole of C1-CN & Ring N
Conjugated Polymers Suzuki/Stille PolymerizationServes as the reactive site for polymer chain growth.Tunes electronic properties (LUMO level) of the polymer backbone.
Metal-Organic Frameworks Solvothermal SynthesisAllows for post-synthetic modification of the framework.Acts as a coordinating ligand to bind metal centers.
Fluorescent Sensors Sonogashira/Suzuki CouplingSite for attaching fluorophores or quencher units.Provides a binding pocket for target analytes (e.g., metal ions).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Bromoisoquinoline-1-carbonitrile?

  • Methodology : The compound is typically synthesized via bromination of isoquinoline precursors or palladium-catalyzed cross-coupling reactions. For example:

  • Bromination : Reacting isoquinoline-1-carbonitrile with bromine (Br₂) in acetic acid or dichloromethane under controlled temperatures (0–25°C) .
  • Suzuki-Miyaura Coupling : Using 8-bromo-substituted intermediates with boronic acids, Pd(PPh₃)₄ as a catalyst, and a base like K₂CO₃ in toluene/water mixtures (80–100°C, 12–24 hours) .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures are standard.

Q. How to characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C8, nitrile at C1) via chemical shifts (e.g., C8-Br δ ~120 ppm in ¹³C NMR) .
  • IR : Detect nitrile stretching (~2220 cm⁻¹) and aromatic C–Br vibrations (~600 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction resolves π–π stacking interactions (3.5–4.0 Å distances) and molecular packing. Data collection at 100 K with Mo-Kα radiation is recommended .

Q. What are the typical reactivity patterns of this compound in substitution and coupling reactions?

  • Nucleophilic Aromatic Substitution : Bromine at C8 reacts with amines or alkoxides in DMF (80°C, 6–12 hours) to yield 8-amino/alkoxy derivatives .
  • Cross-Coupling : Suzuki reactions with aryl boronic acids form biaryl derivatives (e.g., 8-arylisoquinoline-1-carbonitriles) using Pd(OAc)₂ and SPhos ligand .

Advanced Research Questions

Q. How to analyze π–π stacking interactions in this compound derivatives using X-ray crystallography?

  • Method :

Grow single crystals via slow evaporation (e.g., dichloromethane/hexane).

Collect diffraction data (e.g., Rigaku XtaLAB Synergy diffractometer).

Analyze intermolecular distances (e.g., centroid-to-centroid < 4.0 Å indicates π–π stacking) and dihedral angles between aromatic planes .

  • Example : Derivatives with electron-withdrawing groups (e.g., –CN) enhance stacking due to increased dipole interactions .

Q. What computational approaches are used to model the electronic properties of this compound?

  • Density Functional Theory (DFT) :

  • Optimize geometry at B3LYP/6-31G(d) level.
  • Calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to predict reactive sites .
    • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to study aggregation behavior .

Q. How to optimize palladium-catalyzed cross-coupling reactions involving this compound?

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, and Pd(dba)₂ with ligands like XPhos or DavePhos for improved yields .
  • Solvent Effects : Use toluene/water (4:1) for biphasic conditions to enhance substrate solubility and reduce side reactions .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., oxidative addition of Pd⁰ to C–Br bond) .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Data Harmonization :

Validate purity (>95% by HPLC) to exclude impurities as activity confounders .

Standardize assay conditions (e.g., cell lines, incubation times) across studies .

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., –Br vs. –CN positions) on cytotoxicity or enzyme inhibition .

Q. How to design fluorescent probes based on this compound scaffolds?

  • Functionalization : Introduce fluorophores (e.g., dansyl or BODIPY groups) via Sonogashira coupling at C8 .
  • Photophysical Analysis : Measure quantum yields (Φ) and Stokes shifts in PBS buffer to assess probe sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.